
GSK951A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK951A is a novel inhibitor of EchA6, interacting with fatty acid synthase II (FAS-II), inhibiting mycolic acid biosynthesis and suppressing the synthesis of all classes of MAMES in M. bovis BCG, whilst the FAMEs remain largely unaffected.
Aplicaciones Científicas De Investigación
Gene Set Enrichment Analysis in Cancer Research
Gene Set Enrichment Analysis (GSEA) is an analytical method for interpreting genome-wide expression profiles. It focuses on gene sets sharing common functions, locations, or regulations, and has been applied to various cancer-related datasets, including leukemia and lung cancer. This method can reveal biological pathways common to different studies, offering insights into cancer research and potentially applicable to studies involving GSK951A (Subramanian et al., 2005).
Glycogen Synthase Kinase-3 in Cellular Signal Transduction
Glycogen synthase kinase-3 (GSK-3), with its subtypes GSK-3 alpha and GSK-3 beta, plays a critical role in the hormonal control of regulatory proteins, including glycogen synthase and transcription factors like c-jun. GSK-3's implication in cellular signal transduction is significant, and understanding its functions could inform the scientific applications of GSK951A (Woodgett, 1990).
GSK-3β in Malignant Glioma Cells Differentiation
GSK-3β, a variant of glycogen synthase kinase-3, has been found to be crucial in the differentiation of malignant glioma cells. It influences the cyclin D1 nuclear export and degradation, essential for cellular differentiation in gliomas. This aspect of GSK-3β's role can guide research on GSK951A in the context of malignant gliomas (Li et al., 2009).
Genome Sequence Archive for Diverse Data Types
The Genome Sequence Archive (GSA) is a repository for storing and sharing raw sequence data, including data from experiments involving GSK951A. This archive supports the management of large-scale sequence data, offering a platform for global data sharing and research collaboration (Chen et al., 2021).
Graph Signal Processing in Biological Data Analysis
Graph Signal Processing (GSP) has applications in the analysis of biological data, including data from studies involving GSK951A. GSP helps in processing data defined on irregular graph domains, which is pertinent in complex biological datasets (Ortega et al., 2017).
GSK1120212 in DNA Double-Strand Break Repair Pathways
GSK1120212 (GSK212 or trametinib), a MEK1/2 inhibitor, affects the DNA double-strand break repair pathways in pancreatic cancer cells. By suppressing major DNA-DSB repair pathways, it exhibits radiosensitization, which could be relevant to studies on GSK951A (Estrada-Bernal et al., 2015).
Propiedades
Número CAS |
1403602-33-4 |
|---|---|
Nombre del producto |
GSK951A |
Fórmula molecular |
C24H23F3N4O3 |
Peso molecular |
472.47 |
Nombre IUPAC |
5(R)-(4-Ethyl-phenyl)-(S)7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (benzo[1,3]dioxol-4-ylmethyl)-amide |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-14-6-8-15(9-7-14)18-10-20(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-16-4-3-5-19-21(16)34-13-33-19/h3-9,12,18,20,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,20+/m1/s1 |
Clave InChI |
PMQLLTFOFFLIRY-QUCCMNQESA-N |
SMILES |
O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=C5OCOC5=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK951A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)
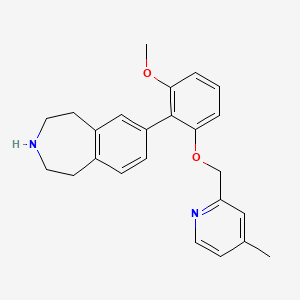
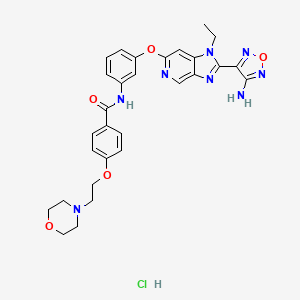
![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
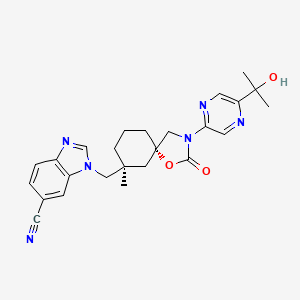
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
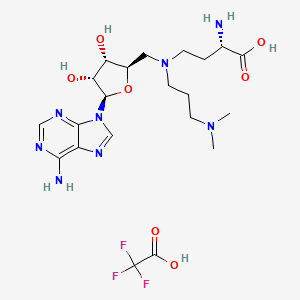

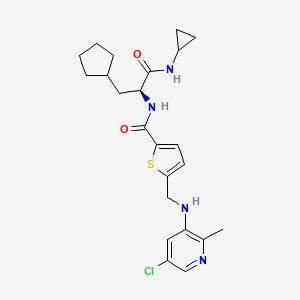
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
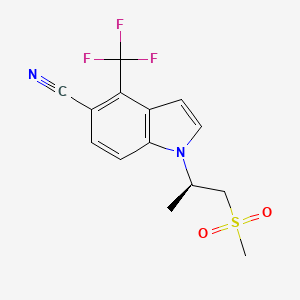
![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)